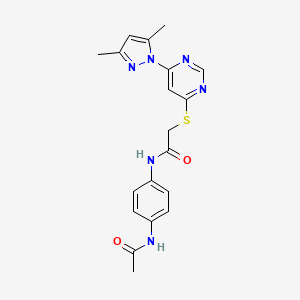

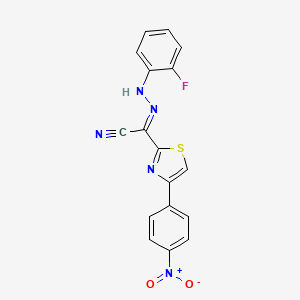

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as FN-TZC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. FN-TZC belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Detection

Cyanide Sensors in Aqueous Medium : Substituted 2-Aminobenzothiazoles Salicylidenes, synthesized under microwave conditions, have shown potential as sensitive and selective sensors for the detection of cyanide in aqueous media. These compounds, related in structure to the query compound, demonstrate a colorimetric change upon interaction with cyanide, making them valuable for environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).

Biomedical Research

Cysteine Detection and Mitochondrial Oxidative Stress : A near-infrared (NIR) ratiometric fluorescent probe developed for selective detection of cysteine over glutathione and homocysteine in mitochondria indicates oxidative stress in vivo. This is relevant for studying cellular responses to oxidative damage and could have implications for disease diagnosis and monitoring (Yin et al., 2015).

Organic and Medicinal Chemistry

Ligand Synthesis for Metal Complexes : The reaction of 2-nitrophenyl isocyanide with transition metals has been explored to yield complexes that undergo intramolecular reactions to form novel ligands. These findings have implications for the synthesis of metal-organic frameworks and catalysis (Hahn et al., 2004).

Solid-Phase Synthesis of Benzodiazepinones : The solid-phase synthesis technique utilizing 4-fluoro-3-nitrobenzoic acid demonstrates the potential for creating diverse benzodiazepinones. This method is significant for pharmaceutical development, highlighting the versatility of fluoro-nitro compounds in synthesizing therapeutically relevant molecules (Lee, Gauthier, & Rivero, 1999).

Eigenschaften

IUPAC Name |

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN5O2S/c18-13-3-1-2-4-14(13)21-22-15(9-19)17-20-16(10-26-17)11-5-7-12(8-6-11)23(24)25/h1-8,10,21H/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYQDKMKSFNZHR-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-fluoroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)

![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)

![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)

![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)